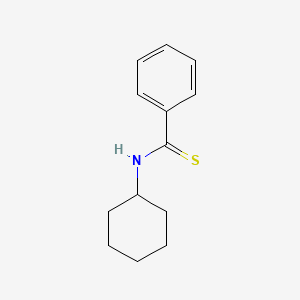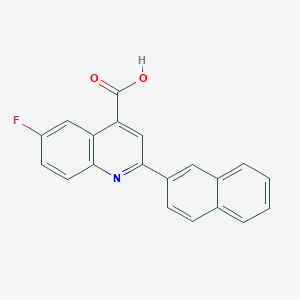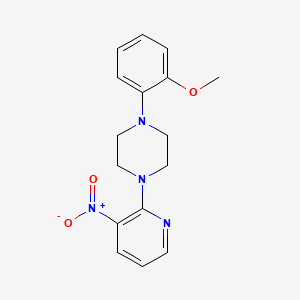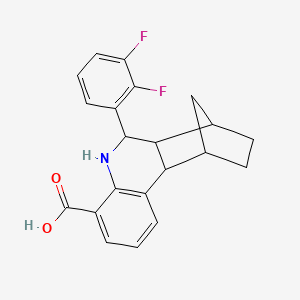
N-cyclohexylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylbenzenecarbothioamide is an organic compound with the molecular formula C13H17NS It is characterized by the presence of a cyclohexyl group attached to a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexylbenzenecarbothioamide can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then treated with phosphorus pentasulfide (P2S5) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or xylene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate and final products are often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for developing new drugs.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Further research is needed to fully understand its therapeutic potential.
Mechanism of Action
The mechanism of action of N-cyclohexylbenzenecarbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- N-cyclohexylbenzamide
- N-cyclohexylbenzothioamide
- N-cyclohexylbenzothiazole
Comparison: N-cyclohexylbenzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. For example, N-cyclohexylbenzamide lacks the sulfur atom, resulting in different reactivity and biological activity. Similarly, N-cyclohexylbenzothiazole has a different ring structure, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
10220-98-1 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-cyclohexylbenzenecarbothioamide |
InChI |
InChI=1S/C13H17NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) |
InChI Key |
WOBYQCDJHWATRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid](/img/structure/B14945690.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)


![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
